2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide
Description
This compound is a heterocyclic organic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with a dioxo moiety, substituted at the 5-position with a 4-bromophenyl group. The acetamide side chain is functionalized with a 3-methoxyphenyl group, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O4/c1-29-14-4-2-3-12(9-14)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-7-5-11(20)6-8-13/h2-9,16-17H,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPNTZKJSUYWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazol-5-ylidenes, have been studied for their unique electronic properties, making them attractive scaffolds for catalysis and optical materials.
Mode of Action
It’s known that 1,2,3-triazole-based compounds can exhibit a strong electron donor effect. This suggests that the compound might interact with its targets by donating electrons, thereby influencing the electronic properties of the target molecules.
Biochemical Pathways
1,2,3-triazole-based compounds have been shown to exhibit phosphorescence in solution, indicating that they might interact with biochemical pathways involving electron transfer.
Result of Action
Compounds with similar structures have been shown to inhibit the proliferation of certain cancer cell lines, suggesting that this compound might also have antiproliferative effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the phosphorescence of 1,2,3-triazole-based compounds has been shown to depend strongly on dissolved oxygen. Therefore, the presence of oxygen and other environmental factors might influence the action of this compound.
Biological Activity
The compound 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A tetrahydropyrrolo-triazole core.
- Substituents including bromophenyl and methoxyphenyl groups.
- A dioxo functional group contributing to its reactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that the compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported for several pathogens, indicating its potential as an antibacterial agent.
- The compound's activity against Staphylococcus aureus and Candida albicans was particularly notable with MIC values around 191.36 μM .
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound suggest:
- In vitro studies have indicated that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific pathways related to cell proliferation and survival.
- Further research is needed to elucidate the exact molecular targets and pathways affected by this compound.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:
- It demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 157.31 μM, suggesting potential applications in neurodegenerative diseases .
- Selective inhibition of butyrylcholinesterase (BChE) was also observed, which could be beneficial for treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds within the same chemical class. These findings provide insights into the structure-activity relationships (SAR) that can be drawn from modifications made to the core structure:
| Compound | Activity | MIC/IC50 Values | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 191.36 μM (S. aureus) | |
| Compound B | Anticancer | Induces apoptosis | |
| Compound C | Enzyme Inhibition | IC50 = 157.31 μM (AChE) |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interference with DNA replication : The triazole moiety may interact with nucleic acids or enzymes involved in DNA synthesis.
- Enzyme inhibition : The presence of dioxo groups may facilitate binding to active sites of target enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
The pyrrolo-triazole-dioxo scaffold is structurally unique but shares similarities with other triazole-fused systems. For example:
- The acetamide side chain lacks the 3-methoxy modification, which may diminish its ability to engage in hydrogen bonding or π-π stacking interactions .
Functional Group Variations
- 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (): Replaces the pyrrolo-triazole core with a benzoxazole-triazole-thione system. Spectroscopic data (e.g., IR: 1212 cm⁻¹ for C=S vs. C=O in the target compound) highlight distinct vibrational modes .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, analogs suggest plausible mechanisms:
- Triazino[5,6-b]indol derivatives (): Compounds with bromophenyl and triazino-indol motifs exhibit antitumor activity, possibly via intercalation or topoisomerase inhibition.
- Ferroptosis-inducing agents (): Bromophenyl-containing compounds are implicated in ferroptosis pathways in oral squamous cell carcinoma (OSCC). The methoxyphenyl group in the target compound could modulate lipid peroxidation sensitivity, a key ferroptosis mechanism .
Physicochemical and Spectroscopic Comparison
Table 1: Key Properties of the Target Compound and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
